molecular formula C20H20FN5O B3810538 5-(2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]-1,2,4-triazin-3-amine

5-(2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]-1,2,4-triazin-3-amine

Cat. No. B3810538
M. Wt: 365.4 g/mol
InChI Key: XKCBOXCAMXRGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]-1,2,4-triazin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ABT-199 or Venetoclax and is a small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]-1,2,4-triazin-3-amine involves the inhibition of the BCL-2 protein. BCL-2 is an anti-apoptotic protein that prevents the induction of apoptosis in cells. The inhibition of BCL-2 by this compound leads to the release of pro-apoptotic proteins, such as BAX and BAK, which induce the activation of caspases and the subsequent induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]-1,2,4-triazin-3-amine have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound induces apoptosis in cancer cells, but not in normal cells. In vivo studies have shown that this compound has potent anti-tumor activity in animal models of lymphoma and leukemia.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]-1,2,4-triazin-3-amine in lab experiments include its potent anti-tumor activity, its specificity for cancer cells, and its ability to induce apoptosis in cancer cells. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

The future directions for research on 5-(2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]-1,2,4-triazin-3-amine include the development of new synthesis methods, the optimization of its dosage and administration route, and the evaluation of its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.

Scientific Research Applications

5-(2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]-1,2,4-triazin-3-amine has been extensively studied for its potential applications in the treatment of cancer. This compound is a potent inhibitor of the BCL-2 protein, which is overexpressed in many types of cancer, including lymphoma and leukemia. The inhibition of BCL-2 leads to the induction of apoptosis, which is a process of programmed cell death. The ability of this compound to induce apoptosis in cancer cells makes it a promising candidate for cancer therapy.

properties

IUPAC Name

5-(2-fluorophenyl)-N-[(4-morpholin-4-ylphenyl)methyl]-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O/c21-18-4-2-1-3-17(18)19-14-23-25-20(24-19)22-13-15-5-7-16(8-6-15)26-9-11-27-12-10-26/h1-8,14H,9-13H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCBOXCAMXRGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CNC3=NC(=CN=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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